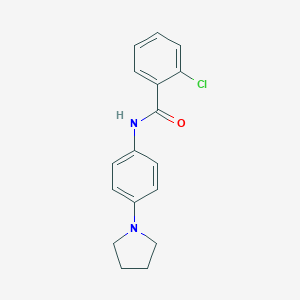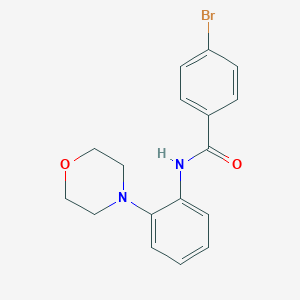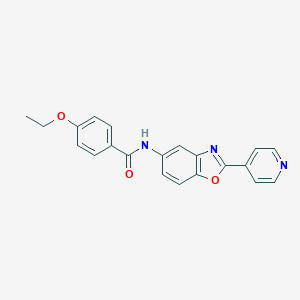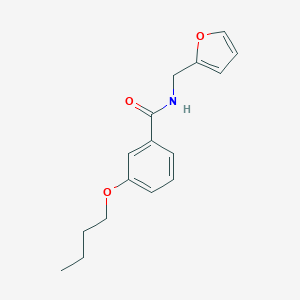
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide, also known as BDBM, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDBM belongs to the class of compounds known as benzamides, which have been shown to exhibit a range of biological activities.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antipsychotic, and anti-inflammatory activities. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect against neuronal damage in various models of neurodegenerative diseases.
作用機序
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide is not fully understood, but it is believed to act by modulating various signaling pathways in the body. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide has been shown to inhibit the activity of certain enzymes, such as phosphodiesterases, which are involved in cell signaling. It has also been shown to modulate the activity of certain receptors, such as dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and physiological effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide has also been shown to modulate the release of various neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide has been shown to exhibit anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
実験室実験の利点と制限
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. It has also been shown to exhibit a range of biological activities, making it suitable for use in various research applications. However, there are also limitations to using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, its potential side effects and toxicity have not been fully evaluated.
将来の方向性
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide. One area of research is the development of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide derivatives that exhibit improved efficacy and reduced toxicity. Another area of research is the evaluation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide in various disease models, such as Alzheimer's disease and Parkinson's disease. In addition, the development of new methods for the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide and its derivatives may lead to the discovery of new compounds with improved biological activities. Overall, the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide has the potential to lead to the development of new therapies for a range of diseases.
合成法
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide involves the reaction of 2-methoxybenzoic acid with 1,3-benzodioxole in the presence of a coupling agent. The resulting intermediate is then reacted with ammonia to yield the final product. The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide has been optimized to produce high yields and purity, making it suitable for use in various research applications.
特性
分子式 |
C16H15NO4 |
|---|---|
分子量 |
285.29 g/mol |
IUPAC名 |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C16H15NO4/c1-19-13-5-3-2-4-12(13)16(18)17-11-6-7-14-15(10-11)21-9-8-20-14/h2-7,10H,8-9H2,1H3,(H,17,18) |
InChIキー |
VVGCVXMDNGFGPP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCCO3 |
正規SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-methyl-N-[2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B246042.png)


![3-butoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B246046.png)

![3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246049.png)

![N-(3-{[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B246053.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B246054.png)
![N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B246055.png)
![N-{3-[(diphenylacetyl)amino]phenyl}butanamide](/img/structure/B246057.png)
![3,4,5-trimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B246058.png)
